molecular formula C22H23NO3S B2812868 1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705769-11-4

1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2812868
CAS No.: 1705769-11-4
M. Wt: 381.49
InChI Key: GLXSFWDNKUARMQ-UHFFFAOYSA-N
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Description

1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a synthetic organic compound featuring a complex molecular architecture that combines spirocyclic, benzopyranone, and pyrrolidine motifs. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The compound's spirocyclic core is a privileged scaffold in pharmacology, often associated with unique receptor binding properties and metabolic stability . The incorporation of the thiophene moiety, a common heterocyclic bioisostere, can enhance a molecule's pharmacokinetic profile and its ability to interact with various biological targets . Researchers are exploring this compound and its analogs as potential lead structures in [ specify therapeutic area, e.g., neuroscience or oncology ]. Its primary research value lies in its use as a key intermediate or a reference standard in the synthesis and biological evaluation of new spirocyclic compounds. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1'-(1-thiophen-2-ylcyclopentanecarbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-17-14-21(26-18-7-2-1-6-16(17)18)11-12-23(15-21)20(25)22(9-3-4-10-22)19-8-5-13-27-19/h1-2,5-8,13H,3-4,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXSFWDNKUARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the cyclopentanecarbonyl intermediate. The final step involves the spiro-fusion of the benzopyran and pyrrolidine rings under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons Between the Target Compound and Analogues

Feature Target Compound Thieno[2,3-d]pyrimidin-4-ones Spiro-Benzopyran Derivatives (Hypothetical Analogs)
Core Structure Spiro[1-benzopyran-2,3'-pyrrolidine] with thiophene-cyclopentanecarbonyl substituent Fused thiophene-pyrimidine ring system Benzopyran fused with other heterocycles (e.g., piperidine)
Synthetic Route Not explicitly reported (likely involves multi-step cyclization/acylation) Ethyl 2-amino-thiophene + γ-butyrolactam + POCl3 at 368–371 K Typically via acid-catalyzed cyclization or spiroannulation
Pharmacological Activity Hypothesized CNS or anti-inflammatory effects (based on spirocyclic analogs) Antimicrobial, antitumor, and kinase inhibition Varied: Antioxidant, serotonin receptor modulation
Crystallographic Data Unreported Resolved via XRD analysis (bond lengths: C–S 1.74–1.79 Å) Limited data for spiro-benzopyran systems

Structural and Functional Insights

Thiophene-Containing Systems: The thiophene group in the target compound may enhance π-stacking interactions in biological targets, similar to thieno[2,3-d]pyrimidin-4-ones, which exhibit strong binding to kinase domains .

Spirocyclic vs. Fused Heterocycles: Spiro systems (e.g., the target compound) impose steric constraints that can improve metabolic stability but may limit binding affinity. In contrast, fused thienopyrimidinones allow planar conformations, facilitating interactions with enzymes like dihydrofolate reductase .

Synthetic Challenges: The synthesis of the target compound would require precise control over spirocyclization and acylation steps. Thienopyrimidinones, by comparison, are synthesized via a one-pot reaction with POCl3, offering higher yields (reported ~70–85%) .

Research Findings and Limitations

  • Gaps in Data: Direct pharmacological or crystallographic studies on the target compound are absent in the literature. Most inferences derive from structurally related systems, such as thienopyrimidinones and spiro-benzopyrans.
  • Potential Applications: Based on its thiophene and spirocyclic motifs, the compound could be explored for neuroprotective or anticancer activity, though experimental validation is critical.

Biological Activity

The compound 1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a synthetic derivative with potential biological activity. Its structural features suggest possible interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its effects on neurotransmitter systems.

  • Molecular Formula : C19H23NOS3
  • Molecular Weight : 377.5870 g/mol
  • CAS Number : 1706095-92-2
  • SMILES Notation : O=C(C1(CCCC1)c1cccs1)N1CCSC(CC1)c1cccs1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to our target compound. For instance, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

CompoundCell LineIC50 (µM)Reference
Compound 21A54910
Compound 18A54915
Control (Cisplatin)A5495

In a comparative study, the tested compounds exhibited varying degrees of cytotoxicity. Notably, compound 21, which shares structural similarities with our compound, demonstrated significant activity against multidrug-resistant strains of cancer cells while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial efficacy of compounds with thiophene moieties has been documented extensively. In particular, compounds bearing the thiophen-2-yl group have shown selective antimicrobial activity against resistant strains of bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)32
Escherichia coli (resistant strain)>64

The results indicate that while some derivatives exhibit potent activity against Gram-positive bacteria, they may be less effective against Gram-negative pathogens.

Neurotransmitter Interaction

Compounds similar to This compound have been studied for their effects on neurotransmitter systems. Research indicates that certain derivatives may influence dopamine and serotonin pathways, suggesting potential stimulant properties akin to those observed in substituted cathinones.

Case Studies

A case study involving a related compound demonstrated its ability to modulate neurotransmitter release in vitro. The study employed various assays to evaluate the impact on dopamine and serotonin levels in neuronal cultures.

Experimental Design

  • Cell Type : Neuronal cell lines
  • Assays Used : ELISA for neurotransmitter quantification

Results Summary

The compound exhibited a dose-dependent increase in dopamine release at concentrations ranging from 10 µM to 100 µM. However, at higher concentrations (>100 µM), cytotoxic effects were observed, necessitating caution in therapeutic applications.

Q & A

Q. How can the synthesis of this spirocyclic compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of spirocyclic compounds often requires precise control of reaction conditions. Key steps include:
  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres to minimize side reactions .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and stability of intermediates .
  • Catalyst Optimization : Employ transition-metal catalysts (e.g., Pd or Cu) for coupling reactions involving thiophene or cyclopentane moieties .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts .

Q. What analytical techniques are recommended for structural characterization of the benzopyran and spiro-pyrrolidine moieties?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the spirocyclic configuration and confirm bond angles/geometry, as demonstrated for similar benzothiazinone derivatives .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., diastereotopic protons in the spiro center) and carbonyl resonances .
  • FT-IR Spectroscopy : Detect functional groups like the cyclopentanecarbonyl (C=O stretch at ~1700 cm1^{-1}) and thiophene (C-S stretch at ~700 cm1^{-1}) .

Q. How should solubility and stability be managed during in vitro assays?

  • Methodological Answer :
  • Solubility : Prepare stock solutions in DMSO (≤1% v/v) and dilute in aqueous buffers (pH 7.4) to avoid precipitation .
  • Stability : Store lyophilized compounds at -20°C under argon to prevent hydrolysis of the cyclopentanecarbonyl group .

Advanced Research Questions

Q. What mechanistic insights explain potential side reactions during the coupling of thiophene and cyclopentane subunits?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Thiophene’s electron-rich nature can lead to undesired sulfonation or oxidation. Use Lewis acids (e.g., BF3_3) to direct regioselectivity .
  • Steric Hindrance : The cyclopentane ring may impede coupling; optimize steric bulk using bulky ligands (e.g., PPh3_3) in Pd-catalyzed reactions .
  • Byproduct Analysis : Monitor reactions via LC-MS to detect intermediates (e.g., dimerization products) and adjust stoichiometry .

Q. How can computational modeling predict the compound’s photochromic or bioactivity properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic transitions in the benzopyran moiety, which may correlate with photochromism .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the spiro-pyrrolidine’s conformational flexibility .
  • QSAR Models : Train models on analogs (e.g., pyrazolo[3,4-d]pyrimidines) to predict solubility, permeability, or binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm target engagement .
  • Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Cellular Context : Account for cell-line-specific expression of enzymes (e.g., cytochrome P450) that metabolize the compound .

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